molecular formula C13H10INO5S B257421 2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid

2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid

Cat. No. B257421
M. Wt: 419.19 g/mol
InChI Key: HCABAGBJLLEBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid, also known as Iodo-5-Hydroxy-Pent-2-ene-1-Sulfonic acid (IHPS), is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that contains an iodine atom, which makes it highly reactive and useful in various applications.

Mechanism of Action

The mechanism of action of IHPS is based on the interaction of the sulfonamide group with the active site of the enzyme. The iodine atom in IHPS makes it highly reactive, which allows it to form covalent bonds with the enzyme. This covalent bond formation leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
IHPS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, cholinesterase, and acetylcholinesterase. IHPS has also been found to be a potent inhibitor of the growth of cancer cells. In addition, IHPS has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of IHPS is its high reactivity, which makes it a useful tool for the study of enzyme kinetics. It is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments. However, one of the limitations of IHPS is that it can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of IHPS in scientific research. One potential application is in the study of drug metabolism and toxicity. IHPS could be used as a probe to identify the enzymes involved in drug metabolism and to study the effects of drugs on these enzymes. Another potential application is in the development of new drugs for the treatment of cancer and other diseases. IHPS could be used as a starting point for the synthesis of new compounds that have improved efficacy and reduced toxicity. Finally, IHPS could be used in the development of new diagnostic tools for the detection of diseases and disorders. Overall, IHPS is a versatile and useful compound that has many potential applications in scientific research.

Synthesis Methods

The synthesis of IHPS involves the reaction of 2-hydroxy-5-nitrobenzoic acid with sodium sulfite and iodine. The reaction takes place in an aqueous solution under reflux conditions. The product is then purified by recrystallization to obtain pure IHPS. The yield of the reaction is typically around 80%.

Scientific Research Applications

IHPS has been used in various scientific research applications, including as a reagent for the detection of aldehydes and ketones, as a catalyst for the synthesis of organic compounds, and as a probe for the study of enzyme kinetics. It is also used as a labeling agent for proteins and peptides in mass spectrometry. IHPS has been found to be a useful tool in the study of biological systems, particularly in the area of enzyme kinetics.

properties

Product Name

2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid

Molecular Formula

C13H10INO5S

Molecular Weight

419.19 g/mol

IUPAC Name

2-hydroxy-5-[(4-iodophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H10INO5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-12(16)11(7-9)13(17)18/h1-7,15-16H,(H,17,18)

InChI Key

HCABAGBJLLEBKO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)I

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)I

Origin of Product

United States

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